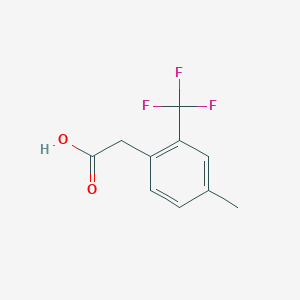
6-methyl-1H-1,8-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound has a molecular formula of C9H8N2O and is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-1,8-naphthyridin-2-one can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-methyl-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of c-Met kinase, a target involved in cancer cell proliferation . The compound binds to the active site of the enzyme, thereby inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridin-2(1H)-one: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: The parent compound of 6-methyl-1H-1,8-naphthyridin-2-one, known for its diverse applications in medicinal chemistry.
6-Fluoro-2-methyl-1,8-naphthyridine: A fluorinated derivative with enhanced biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 6 and the nitrogen atoms at positions 1 and 8 contribute to its unique reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
6-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h2-5H,1H3,(H,10,11,12) |
InChI-Schlüssel |
GDBWRRUKQJRSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NC(=O)C=C2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)



![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)



